molecular formula C11H12FNO2 B13179190 3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde

3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde

Cat. No.: B13179190
M. Wt: 209.22 g/mol
InChI Key: WXGNKSAXNNGSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom and the methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The azetidine ring contributes to the compound’s structural stability and influences its interaction with biological molecules. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby affecting their function .

Comparison with Similar Compounds

3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:

    3-Fluoro-5-(3-methoxyazetidin-1-yl)benzoic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.

    3-Fluoro-5-(3-methoxyazetidin-1-yl)benzyl alcohol: This compound has an alcohol group instead of an aldehyde group, influencing its chemical behavior and biological activity.

    3-Fluoro-5-(3-methoxyazetidin-1-yl)benzamide:

Biological Activity

3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a fluorine atom and an azetidine ring with a methoxy group. Its chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}F1_{1}N1_{1}O1_{1}
  • Molecular Weight : Approximately 217.23 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly against bacterial strains and in cytotoxic assays.

Antimicrobial Activity

A study conducted on a series of azetidine derivatives revealed that compounds similar to this compound possess significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound MIC (µg/mL) Target Organism
This compound≤ 16MRSA
Control (Vancomycin)1MRSA
Control (Streptomycin)12.5Staphylococcus aureus

This table illustrates the compound's promising activity against resistant strains, suggesting its potential as an antimicrobial agent.

Cytotoxicity

Cytotoxicity studies on human cell lines (e.g., HEK293) showed that while some derivatives exhibited cytotoxic effects, this compound demonstrated a lower toxicity profile compared to traditional antibiotics. The IC50_{50} values were significantly higher than those for standard cytotoxic agents, indicating a favorable safety margin.

Compound IC50_{50} (µg/mL) Cell Line
This compound> 32HEK293
Control (Tamoxifen)9HEK293

The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary studies suggest that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, similar to other azetidine derivatives. Further research is required to elucidate the exact biochemical pathways involved.

Case Studies and Research Findings

Recent studies have highlighted the potential of azetidine derivatives in drug development. For instance:

  • Study on Antimicrobial Properties : A comprehensive screening of azetidine derivatives, including this compound, showed promising results against Gram-positive bacteria while being ineffective against Gram-negative bacteria.
  • Cytotoxicity Assessment : In vitro assays indicated that this compound has a selective toxicity profile, making it a candidate for further development in therapeutic applications without significant adverse effects on human cells.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c1-15-11-5-13(6-11)10-3-8(7-14)2-9(12)4-10/h2-4,7,11H,5-6H2,1H3

InChI Key

WXGNKSAXNNGSII-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=CC(=CC(=C2)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.